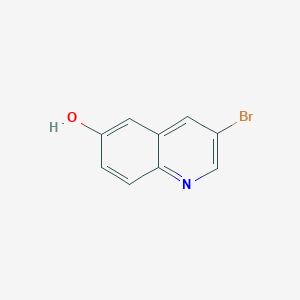

3-Bromoquinolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCRMJVOMNKTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564250 | |

| Record name | 3-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-57-3 | |

| Record name | 3-Bromoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromoquinolin-6-ol from 4-Aminophenol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for producing 3-Bromoquinolin-6-ol, a substituted quinoline of interest to medicinal chemists and drug development professionals. The synthesis commences with the readily available starting material, 4-aminophenol. The guide is structured into two primary stages: the construction of the quinolin-6-ol scaffold via the Skraup-Doebner-von Miller reaction, followed by a detailed analysis of the strategic challenges and a proposed protocol for the regioselective bromination at the C3 position. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, actionable protocols for researchers.

Strategic Overview and Retrosynthesis

The synthesis of this compound from 4-aminophenol necessitates two key transformations: the formation of the heterocyclic quinoline core and the regioselective installation of a bromine atom onto the pyridine ring. The primary challenge lies in controlling the regiochemistry of the electrophilic bromination, as the quinoline ring possesses multiple potential sites for substitution, with reactivity heavily influenced by the existing hydroxyl group.

Our proposed forward synthesis, based on established chemical principles, involves an initial cyclization to form the quinoline scaffold, followed by a targeted bromination step.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Quinolin-6-ol Scaffold

The construction of the quinoline ring from an aniline derivative is a foundational transformation in heterocyclic chemistry. For the conversion of 4-aminophenol to quinolin-6-ol, the Skraup-Doebner-von Miller (SDvM) reaction is the method of choice.[1][2][3] This reaction is robust, utilizes inexpensive starting materials, and its regiochemical outcome is unambiguous when using a para-substituted aniline like 4-aminophenol.[4]

The Skraup-Doebner-von Miller Reaction: Mechanism and Rationale

The SDvM reaction is an acid-catalyzed condensation between an aniline, an α,β-unsaturated carbonyl compound, and an oxidizing agent.[3] In the classic Skraup variation, glycerol serves as a precursor to the α,β-unsaturated aldehyde, acrolein, which is formed in situ through acid-catalyzed dehydration.[1]

The mechanism proceeds through several key stages:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

-

Michael Addition: The amino group of 4-aminophenol acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.

-

Cyclization: The electron-rich aromatic ring, activated by the hydroxyl and amino groups, undergoes an intramolecular electrophilic aromatic substitution, attacking the protonated aldehyde to close the ring.

-

Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the fully aromatic quinolin-6-ol. An oxidizing agent, such as nitrobenzene (which is reduced to aniline), is often used to facilitate this final step.[1]

A study has demonstrated that the reaction of 4-aminophenol under SDvM conditions can produce the desired 6-hydroxy quinoline in high yield, confirming the viability of this approach.[5]

Experimental Protocol: Synthesis of Quinolin-6-ol

This protocol is adapted from established procedures for the Skraup-Doebner-von Miller synthesis.[5]

Safety Warning: This reaction is highly exothermic and involves concentrated sulfuric acid and nitrobenzene. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

Table 1: Reagents and Molar Ratios for Quinolin-6-ol Synthesis

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| 4-Aminophenol | 109.13 | 1.0 | (user defined) |

| Glycerol | 92.09 | 3.0 | (calculated) |

| Nitrobenzene | 123.11 | 1.2 | (calculated) |

| Concentrated H₂SO₄ | 98.08 | ~7.0 | (calculated) |

| Ferrous Sulfate (FeSO₄) | 151.91 | (catalytic) | (small portion) |

Step-by-Step Procedure:

-

Equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

-

In the flask, carefully combine 4-aminophenol, nitrobenzene, and glycerol.

-

Begin stirring the mixture to form a homogeneous slurry. Add a small amount of ferrous sulfate to moderate the reaction.

-

Slowly and cautiously, add concentrated sulfuric acid to the stirred mixture in small portions. The reaction is highly exothermic; ensure the mixture is cooled in an ice bath to control the temperature.

-

After the addition of acid is complete, heat the mixture to 120-130 °C for 4-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a large volume of cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. This step should be done with caution due to gas evolution.

-

The crude quinolin-6-ol will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure quinolin-6-ol.

Part II: Regioselective C3-Bromination

The introduction of a bromine atom at the C3 position of quinolin-6-ol is a significant synthetic challenge due to the inherent electronic properties of the substituted quinoline scaffold.

The Regiochemical Challenge

Electrophilic aromatic substitution on the quinoline ring is governed by two competing factors:

-

The Activating Hydroxyl Group: The -OH group at C6 is a powerful electron-donating group, strongly activating the carbocyclic (benzene) ring towards electrophilic attack. It directs substitution to the ortho (C5, C7) and para (no para position available) positions.[6]

-

The Deactivated Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring significantly less reactive towards electrophiles than the benzene ring.[7] Under the acidic conditions often used for bromination, the nitrogen becomes protonated, further deactivating the pyridine ring.[6]

Consequently, direct bromination of quinolin-6-ol with agents like molecular bromine (Br₂) is expected to yield a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromoquinolin-6-ol, with little to no formation of the desired 3-bromo isomer.

Caption: Conflicting electronic influences on quinolin-6-ol bromination.

Proposed Strategy and Protocol: Halogenation via N-Oxide Intermediate

To circumvent the regiochemical challenge, a multi-step strategy involving the temporary modification of the quinoline nitrogen is proposed. The formation of a quinoline-N-oxide intermediate alters the electronic distribution within the heterocyclic ring, which can influence the outcome of electrophilic substitution.

Workflow Diagram

Caption: Proposed workflow for C3-bromination via an N-oxide intermediate.

Step 1: N-Oxidation of Quinolin-6-ol

-

Dissolve quinolin-6-ol in a suitable solvent such as chloroform or acetic acid.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise at 0 °C.[8]

-

Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work up the reaction by washing with a sodium bicarbonate solution to remove acidic byproducts.

-

Purify the resulting quinolin-6-ol-1-oxide by column chromatography or recrystallization.

Step 2: Bromination of Quinolin-6-ol-1-oxide

-

Dissolve the N-oxide in a solvent like acetic acid.

-

Add molecular bromine (Br₂) dropwise to the solution. The reaction may require heating to proceed at a reasonable rate.

-

The N-oxide functionality alters the electronic landscape, potentially allowing for attack at the C3 position. However, competitive bromination on the activated benzene ring remains a possibility.

-

Monitor the reaction closely by TLC to optimize for the formation of the desired 3-bromo isomer.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate and extract the product.

Step 3: Reduction of the N-Oxide

-

Dissolve the crude this compound-1-oxide in a solvent like chloroform.

-

Add a reducing agent, such as phosphorus trichloride (PCl₃) at 0 °C, and allow the reaction to warm to room temperature.

-

Alternatively, catalytic hydrogenation (H₂ gas with a palladium catalyst) can be employed.

-

After the reaction is complete, perform an appropriate aqueous workup.

-

The final product, this compound, must be purified from any isomeric byproducts using advanced techniques such as preparative HPLC or careful column chromatography.

Purification and Characterization

The final compound should be rigorously characterized to confirm its identity and purity.

-

Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and Column Chromatography or Preparative HPLC for purification of the final product and intermediates.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the structural integrity and connectivity of the molecule, verifying the position of the bromine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

-

Melting Point: To assess the purity of the final crystalline solid.

Conclusion

The synthesis of this compound from 4-aminophenol is a challenging but feasible endeavor. The initial construction of the quinolin-6-ol core is reliably achieved using the Skraup-Doebner-von Miller reaction. The critical step, regioselective C3-bromination, requires a nuanced approach to overcome the powerful directing effects of the C6-hydroxyl group. The proposed strategy involving an N-oxide intermediate presents a logical, albeit potentially complex, pathway for researchers to explore. This guide provides the theoretical foundation and practical protocols necessary to undertake this synthesis, acknowledging that optimization and careful purification will be paramount to success.

References

- Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry.

- Deshmukh, M. B., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- Wakade, S. B., et al. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry.

- Yao, T., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.

- Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Thieme. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.

- Martinko, A., & Kuttruff, C. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

- Scribd. (n.d.). Combes Quinoline Synthesis PDF.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

- Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- ChemBK. (n.d.). This compound.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Ökten, S., & Çakmak, O. (2017).

- Semantic Scholar. (n.d.). Doebner-von Miller reaction.

- ChemSynthesis. (n.d.). 3-bromoquinoline.

- ResearchGate. (2018). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.

- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.

- Kim, J., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. Scientific Reports.

- University of Leeds. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.

- Química Organica.org. (n.d.). Combes synthesis of quinolines.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Wang, X., et al. (2012). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- Botirov, E. K., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH.

- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.

- Ghorai, M. K., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.

- University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.

- PubChem. (n.d.). 3-Bromoquinoline.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.

- de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960).

Sources

- 1. iipseries.org [iipseries.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-hydroxyquinoline

Introduction: The Strategic Importance of 3-Bromo-6-hydroxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system is paramount in the development of novel therapeutic agents, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This guide focuses on the synthesis of a particularly valuable derivative: 3-bromo-6-hydroxyquinoline. The presence of a bromine atom at the 3-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This enables the exploration of structure-activity relationships (SAR) essential for drug discovery. Concurrently, the 6-hydroxy group offers a site for further modification and can play a crucial role in forming key interactions with biological macromolecules. This document provides a comprehensive, technically-grounded guide for the multi-step synthesis of this important molecule, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: A Pathway to the Target Molecule

The synthesis of 3-bromo-6-hydroxyquinoline can be approached through the functionalization of a pre-formed quinoline core. A logical retrosynthetic pathway begins with the target molecule and disconnects it at key positions to identify viable starting materials and intermediates. The most robust and well-precedented approach involves the introduction of the bromine atom at a late stage via a Sandmeyer reaction, which necessitates the presence of a 3-amino precursor. This amino group, in turn, can be derived from the reduction of a 3-nitro group. The synthesis, therefore, hinges on the regioselective nitration of a 6-hydroxyquinoline precursor.

Caption: Experimental workflow for the Skraup synthesis of 6-hydroxyquinoline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g/mL) |

| p-Aminophenol | 109.13 | 1.0 | 109.13 g |

| Glycerol | 92.09 | 3.0 | 276.27 g |

| Sulfuric Acid (conc.) | 98.08 | ~4.0 | ~217 mL |

| Nitrobenzene | 123.11 | 0.5 | 61.55 g |

| Ferrous Sulfate (heptahydrate) | 278.01 | catalytic | ~5 g |

Procedure:

-

In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with stirring.

-

To this mixture, add ferrous sulfate heptahydrate.

-

Slowly and cautiously add p-aminophenol to the stirred mixture.

-

Add nitrobenzene to the reaction mixture.

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is alkaline.

-

The crude 6-hydroxyquinoline will precipitate. Collect the solid by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol.

Chapter 2: Regioselective Nitration of 6-Hydroxyquinoline

The introduction of a nitro group at the 3-position of the 6-hydroxyquinoline core is a critical and challenging step. Electrophilic aromatic substitution on the quinoline ring is complex. The pyridine ring is generally electron-deficient and deactivated towards electrophiles. However, the benzene ring is activated by the hydroxyl group at the 6-position, which strongly directs ortho and para (positions 5 and 7). To achieve nitration at the 3-position, the more reactive sites on the benzene ring must be either blocked or the reaction conditions carefully controlled to favor substitution on the less reactive pyridine ring.

There is precedent for the nitration of 4-hydroxyquinoline at the 3-position, suggesting that under specific conditions, substitution on the pyridine ring is achievable. [3]The use of a less aggressive nitrating agent and a suitable solvent system is key to controlling the regioselectivity.

Experimental Protocol: Synthesis of 3-Nitro-6-hydroxyquinoline

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g/mL) |

| 6-Hydroxyquinoline | 145.16 | 1.0 | 145.16 g |

| Nitric Acid (70%) | 63.01 | 2.0 | ~126 g |

| Propionic Acid | 74.08 | - | ~1 L |

Procedure:

-

In a round-bottom flask, dissolve 6-hydroxyquinoline in propionic acid and heat the solution to approximately 125°C.

-

Add nitric acid (70% aqueous solution) dropwise to the heated solution with vigorous stirring.

-

After the addition is complete, maintain the mixture at 125°C for an additional 10-15 minutes.

-

Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.

-

Dilute the mixture with ethanol to facilitate complete precipitation.

-

Collect the precipitated solid by filtration.

-

Wash the solid sequentially with ethanol, water, and then again with ethanol.

-

Dry the product to afford 3-nitro-6-hydroxyquinoline.

Note: This reaction will likely produce a mixture of isomers. Careful purification by column chromatography or fractional crystallization will be necessary to isolate the desired 3-nitro isomer.

Chapter 3: Reduction to 3-Amino-6-hydroxyquinoline

With the nitro group successfully installed, the next step is its reduction to the corresponding amine. This is a standard transformation in organic synthesis and can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, with a metal-acid system such as tin(II) chloride in hydrochloric acid.

Experimental Protocol: Synthesis of 3-Amino-6-hydroxyquinoline

Caption: Experimental workflow for the reduction of the nitro group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g) |

| 3-Nitro-6-hydroxyquinoline | 190.16 | 1.0 | 190.16 g |

| Tin(II) Chloride (dihydrate) | 225.63 | 3.0-4.0 | 677-902 g |

| Hydrochloric Acid (conc.) | 36.46 | - | - |

Procedure:

-

Suspend 3-nitro-6-hydroxyquinoline in concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension in portions.

-

Heat the reaction mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature.

-

Carefully make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the resulting suspension with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3-amino-6-hydroxyquinoline.

-

Purify the product by recrystallization or column chromatography.

Chapter 4: The Sandmeyer Reaction: Synthesis of 3-Bromo-6-hydroxyquinoline

The final step in the synthesis is the conversion of the 3-amino group to a bromo group using the Sandmeyer reaction. [4]This reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt. [5]

Mechanism and Self-Validating System

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [4]The reaction is initiated by the diazotization of 3-amino-6-hydroxyquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then treated with copper(I) bromide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and copper(II) bromide. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product, 3-bromo-6-hydroxyquinoline, and regenerate the copper(I) catalyst. The evolution of nitrogen gas is a key indicator of reaction progress.

Critical Safety Note: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated in situ at low temperatures and used immediately in the subsequent reaction.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3-Bromo-6-hydroxyquinoline

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g/mL) |

| 3-Amino-6-hydroxyquinoline | 160.17 | 1.0 | 160.17 g |

| Hydrobromic Acid (48%) | 80.91 | excess | - |

| Sodium Nitrite | 69.00 | 1.1 | 75.9 g |

| Copper(I) Bromide | 143.45 | 1.2 | 172.14 g |

Procedure:

-

Dissolve 3-amino-6-hydroxyquinoline in 48% hydrobromic acid in a beaker and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with sodium hydroxide solution to remove any remaining hydroxy starting material, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude 3-bromo-6-hydroxyquinoline by column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized 3-bromo-6-hydroxyquinoline should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the substitution pattern on the quinoline ring.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group.

References

- Ökten, S., et al. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline. BenchChem.com.

- PrepChem. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem.com.

- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.com.

- Wikipedia. (2023). Skraup reaction. en.wikipedia.org.

- PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.com.

- Sugiura, M., et al. (1981). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin.

- Bachman, G. B., et al. (1946). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society.

- Tekin, Ş., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.

- Wikipedia. (2023). Doebner–Miller reaction. en.wikipedia.org.

- Hrčak. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. hrcak.srce.hr.

- Organic Syntheses. (1961). 3-hydroxyquinoline. orgsyn.org.

- Wikipedia. (2023). Sandmeyer reaction. en.wikipedia.org.

- ResearchGate. (2022). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes.

- Slideshare. (2016).

- Slideshare. (2023). Advance organic chemistry 1 ; Doebner Miller reaction. slideshare.net.

- ResearchGate. (2023). Synthesis of nitroquinoline derivatives.

- Semantic Scholar. (2011).

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. byjus.com.

- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. iipseries.org.

- ResearchGate. (2018). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (1946). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. ncbi.nlm.nih.gov.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org.

- PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. prepchem.com.

- YouTube. (2022). Skraup Reaction. youtube.com.

- ACS Publications. (1946). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. pubs.acs.org.

- arXiv. (2021). Process Design and Economics of Production of p-Aminophenol. arxiv.org.

Sources

An In-depth Technical Guide to 3-Bromoquinolin-6-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique heterocyclic architecture allows for diverse functionalization, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide focuses on a specific, functionalized quinoline derivative: 3-Bromoquinolin-6-ol .

While extensive research exists for the broader quinoline class, publicly available data specifically for this compound is limited. This guide, therefore, serves as a comprehensive framework for researchers. It consolidates foundational knowledge, proposes synthetic strategies, predicts physicochemical and spectroscopic properties based on analogous structures, and explores the potential applications of this molecule in drug discovery. By providing detailed, scientifically grounded insights and methodologies, this document aims to empower researchers to unlock the therapeutic potential of this compound and its derivatives.

Core Molecular Identification

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 348.4 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.705 g/cm³ (Predicted) | [3] |

Strategic Importance in Medicinal Chemistry

The strategic value of this compound in drug discovery is rooted in its hybrid structure, which combines the biologically significant quinoline core with two key functional groups: a bromine atom at the 3-position and a hydroxyl group at the 6-position.

-

The Bromine Handle for Diversification: The bromine atom is a versatile functional group for synthetic chemists. It serves as a reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4] This allows for the facile introduction of a wide array of substituents (e.g., aryl, heteroaryl, alkyl, and amino groups) at the C-3 position, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[4]

-

The Hydroxyl Group for Interaction and Modulation: The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. Furthermore, it can be derivatized to ethers or esters to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The combination of these features makes this compound a valuable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.

Proposed Synthetic Pathways

Conceptual Workflow: Retrosynthetic Analysis

A logical retrosynthetic approach would involve the bromination of a 6-hydroxyquinoline precursor. The 6-hydroxyquinoline itself can be synthesized via several classic methods, such as the Skraup or Doebner-von Miller reactions, starting from a suitably substituted aniline.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Proposed Synthesis

This protocol is a conceptual adaptation based on well-established reactions for the synthesis of related quinoline derivatives.

Step 1: Synthesis of 6-Hydroxyquinoline from p-Aminophenol (Skraup Synthesis)

The Skraup synthesis is a classic method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Reagent Addition: Carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, add p-aminophenol and a mild oxidizing agent like ferrous sulfate.

-

Heating: Heat the reaction mixture cautiously. The reaction is exothermic and may require initial cooling before being heated to reflux for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 6-hydroxyquinoline is then purified by recrystallization or column chromatography.

Step 2: Bromination of 6-Hydroxyquinoline

The bromination of the quinoline ring is influenced by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrogen in the quinoline ring is deactivating. The bromination at the 3-position can be achieved under controlled conditions.

-

Reaction Setup: Dissolve the synthesized 6-hydroxyquinoline in a suitable solvent, such as acetic acid or a chlorinated solvent, in a flask protected from light.

-

Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The stoichiometry of the bromine should be carefully controlled to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining acid and inorganic by-products.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2, H4) will likely be the most deshielded. The protons on the carbocyclic ring will be influenced by the hydroxyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.8 - 9.0 | d | H-2 |

| ~8.2 - 8.4 | d | H-4 |

| ~7.8 - 8.0 | d | H-5 |

| ~7.3 - 7.5 | dd | H-7 |

| ~7.1 - 7.3 | d | H-8 |

| ~9.5 - 10.5 | s (broad) | OH |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbon attached to the bromine (C-3) and the carbon attached to the hydroxyl group (C-6) will have characteristic chemical shifts.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-6 |

| ~148 - 152 | C-2 |

| ~145 - 148 | C-8a |

| ~135 - 138 | C-4 |

| ~130 - 133 | C-4a |

| ~125 - 128 | C-5 |

| ~122 - 125 | C-7 |

| ~118 - 122 | C-8 |

| ~115 - 118 | C-3 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

-

Expected Molecular Ion (M⁺): m/z ≈ 223 and 225.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

O-H stretch: A broad band around 3200-3600 cm⁻¹

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): 1500-1600 cm⁻¹

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Potential Biological Activity and Applications in Drug Discovery

The quinoline scaffold is associated with a wide range of biological activities. The introduction of a bromine atom and a hydroxyl group is anticipated to modulate these activities and potentially confer novel therapeutic properties.

Anticancer Potential

Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. The hydroxyl group on this compound could facilitate interactions within the active site of kinases, while the bromo-substituent can be exploited to develop covalent inhibitors or to enhance binding affinity through halogen bonding. This makes this compound a promising starting point for the development of novel kinase inhibitors, a critical class of anticancer drugs.

Antimicrobial Activity

Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. While this compound does not belong to the quinolone antibiotic class, the quinoline core itself is found in many antimicrobial compounds. The presence of a halogen and a hydroxyl group could lead to derivatives with potent activity against a range of bacterial and fungal pathogens.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its structure combines the proven biological relevance of the quinoline scaffold with versatile functional groups that are ideal for synthetic elaboration and targeted molecular design. While direct experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration as a precursor to novel therapeutic agents. The proposed synthetic routes are based on reliable and well-established chemical principles, and the predicted properties offer a benchmark for future experimental work. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted and holds the promise of uncovering new lead compounds for the treatment of cancer, infectious diseases, and other conditions.

References

- Taylor & Francis. (2022, May 31). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds.

- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- ACS Publications. (2011). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 133(4), 823-833.

- PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- ChemBK. This compound.

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS.

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis.

- PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413.

Sources

physical and chemical properties of 3-Bromoquinolin-6-ol

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 3-Bromoquinolin-6-ol

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 13669-57-3), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its structural, physical, and chemical properties, drawing from predicted data and established knowledge of the quinoline scaffold. We present its chemical reactivity profile, highlighting the strategic importance of the bromine and hydroxyl functional groups for synthetic diversification. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the analytical characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and provides a framework for its potential applications as a versatile building block in the synthesis of novel bioactive molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and clinical candidates.[1] Its unique bicyclic aromatic system provides a rigid and versatile scaffold for interacting with a wide array of biological targets. The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

This compound is a bifunctional derivative that capitalizes on this privileged scaffold. It incorporates two key features for synthetic elaboration:

-

A bromine atom at the 3-position : This serves as a highly versatile synthetic handle, enabling a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1]

-

A hydroxyl group at the 6-position : This phenolic group can modulate the compound's electronic properties, solubility, and hydrogen bonding capacity. It also presents an additional site for derivatization, such as etherification or esterification.

This guide serves as a foundational resource for scientists, providing the essential physicochemical data, reactivity insights, and analytical methodologies required to effectively utilize this compound in research and development programs.

Physicochemical Properties of this compound

Comprehensive experimental data for this compound is not extensively reported in the public domain. The following tables summarize its core identifiers and key physicochemical properties based on available database predictions and structural analysis.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 3-Bromo-6-quinolinol | |

| CAS Number | 13669-57-3 | [2] |

| Molecular Formula | C₉H₆BrNO | [2][3] |

| Molecular Weight | 224.05 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C(C=N2)Br)C=C1O | - |

Predicted Physical and Chemical Properties

The properties listed below are derived from computational predictions and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Source(s) |

| Density | 1.705 ± 0.06 g/cm³ | [3] |

| Boiling Point | 348.4 ± 22.0 °C at 760 mmHg | [3] |

| pKa | 8.48 ± 0.40 (most acidic) | [3] |

The predicted pKa of ~8.48 likely corresponds to the phenolic hydroxyl group, indicating it is a weak acid. The quinoline nitrogen is basic, and its pKa would be lower than that of quinoline itself (pKa ~4.9) due to the electron-withdrawing effects of the bromine and hydroxyl substituents.

Chemical Profile: Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its three main components: the pyridine ring, the benzene ring, and its two functional groups. The bromine atom at the C3 position is particularly significant as it is primed for a wide range of cross-coupling reactions.

Reactions at the C3-Bromine Position

The bromine atom is the most versatile site for molecular elaboration. Its position on the electron-deficient pyridine ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C3 position.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing access to a wide range of 3-aminoquinoline derivatives.[1]

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to synthesize 3-alkynylquinolines.[1]

-

Heck Coupling: Reaction with alkenes to form 3-vinylquinoline derivatives.[1]

Reactions at the C6-Hydroxyl Position

The phenolic hydroxyl group behaves as a typical phenol, offering opportunities for further functionalization.

-

Williamson Ether Synthesis: Deprotonation with a suitable base followed by reaction with an alkyl halide to form 6-alkoxyquinolines.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to produce 6-acyloxyquinoline esters.

Reactions on the Quinoline Ring

The quinoline ring itself can undergo further substitution, although the existing substituents will direct the position of new entrants. The hydroxyl group is an activating, ortho-, para-directing group, while the quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene ring, primarily at the C5 and C7 positions.

Experimental Protocols for Characterization

The following protocols provide a standardized framework for the analytical characterization of synthesized or procured this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the sample and identify any potential impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

-

Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak.

-

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (recommended due to the phenolic proton).[4]

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Aromatic protons on the quinoline core (typically in the 7.0-9.0 ppm range), and a broad singlet for the hydroxyl proton (which may exchange with D₂O). The protons at C2, C4, and C5 will likely be the most downfield.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Nine distinct carbon signals are expected. The carbons bonded to bromine (C3) and nitrogen (C2, C8a) will have characteristic shifts. The carbon bearing the hydroxyl group (C6) will be shifted downfield.

-

-

Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a solvent such as methanol or acetonitrile.

-

Ionization Mode: Run in both positive and negative ESI modes. Positive mode should show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻.

-

Analysis:

-

The molecular weight of this compound is 224.05 g/mol .

-

Look for an ion cluster corresponding to [M+H]⁺ at m/z 224.9 and 226.9 (due to the natural isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

-

The accurate mass measurement should be within 5 ppm of the theoretical value.

-

-

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a strategic starting material or intermediate. Its value lies in its potential as a scaffold for building libraries of more complex molecules for screening and lead optimization.

-

Kinase Inhibitor Scaffolds: The quinoline core is present in many approved kinase inhibitors. The C3 position can be functionalized to target the hinge-binding region of kinases, while modifications at the C6 position can extend into the solvent-exposed region to enhance potency and selectivity.[1]

-

Antiproliferative Agents: Bromoquinoline derivatives have been investigated for their anticancer activities.[5] The ability to diversify this compound makes it a valuable platform for generating novel compounds for cancer research.

-

Metal-Chelating Agents: The 6-hydroxyquinoline moiety, similar to the well-known 8-hydroxyquinoline, has the potential to chelate metal ions.[5] This property could be explored for applications in neurodegenerative diseases or as antimicrobial agents where metal homeostasis is a key target.

Safety and Handling

Consult the official Safety Data Sheet (SDS) for this compound before handling.[2] As a general precaution for a bromo-aromatic compound:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a highly valuable and versatile chemical entity for the modern medicinal chemist. Its combination of the privileged quinoline scaffold with two strategically placed, reactive functional groups provides a robust platform for the synthesis of diverse molecular architectures. This guide has provided a foundational understanding of its physicochemical properties, a detailed map of its reactivity, and reliable protocols for its analytical characterization. By leveraging this information, researchers can confidently and efficiently incorporate this compound into their discovery pipelines, accelerating the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.

- ChemBK. (n.d.). This compound - Physico-chemical Properties.

- Guidechem. (n.d.). 3-Bromo-6-hydroxy quinoline (cas 13669-57-3) SDS/MSDS download.

- Sigma-Aldrich. (n.d.). This compound | 13669-57-3.

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4085.

- BenchChem. (n.d.). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromoquinolin-6-ol molecular weight and formula

An In-depth Technical Guide to 3-Bromoquinolin-6-ol: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-established "privileged structure" in drug discovery, and the specific substitution pattern of this molecule—a bromine atom at the 3-position and a hydroxyl group at the 6-position—offers a unique combination of reactivity and potential biological activity. This document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway, describes methods for its structural characterization, explores its chemical reactivity for further derivatization, and discusses its potential applications, particularly in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, prominently featured in numerous approved pharmaceuticals and biologically active compounds. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Derivatives of quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This compound (Figure 1) is a functionalized quinoline derivative. The strategic placement of its substituents is key to its utility:

-

The Bromine Atom (C3-Position): This halogen serves as a highly versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds.[1][2] This capability is crucial for building molecular libraries to explore structure-activity relationships (SAR).

-

The Hydroxyl Group (C6-Position): The phenolic hydroxyl group can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. It also presents another site for chemical modification, such as etherification or esterification, to fine-tune the molecule's pharmacokinetic profile.

This guide serves as a technical resource for scientists, providing foundational knowledge and practical insights into the chemistry and potential of this compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-bromo-6-quinolinol, 3-Bromo-6-hydroxy quinoline | [3][4] |

| CAS Number | 13669-57-3 | [4] |

| Molecular Formula | C₉H₆BrNO | [3][4][5] |

| Molecular Weight | 224.06 g/mol | [4][6] |

| Physical Form | Solid | [4][6] |

| Boiling Point | 348.4 °C (Predicted) | [4][5] |

| pKa | 8.48 ± 0.40 (Predicted) | [5] |

| InChI Key | IGCRMJVOMNKTGB-UHFFFAOYSA-N | [3][4] |

Synthesis and Purification

While direct, published syntheses for this compound are not abundant, a logical and robust synthetic route can be designed based on well-established heterocyclic chemistry principles. A common strategy involves the construction of the quinoline core followed by functional group manipulation. The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core, which can be subsequently modified.

Proposed Synthetic Pathway

The proposed synthesis begins with 4-bromoaniline and proceeds through a thermal cyclization to form the quinoline ring system, followed by functional group interconversion to arrive at the target molecule.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Conceptual)

Causality: This protocol is designed for regiochemical control. The Gould-Jacobs reaction reliably forms the quinoline core. Subsequent steps convert the 4-hydroxy group to a chloro group, which can then be removed via catalytic hydrogenation. The final, crucial step is the regioselective bromination of quinolin-6-ol. The electron-donating hydroxyl group activates the ring, but the pyridine portion is deactivating, directing the electrophilic bromine to the electron-rich positions of the benzenoid ring. Steric hindrance and electronic effects favor bromination at the C3 position under controlled conditions with a mild brominating agent like N-Bromosuccinimide (NBS).

-

Synthesis of 6-Hydroxyquinolin-4-ol:

-

Combine 4-aminophenol and diethyl (ethoxymethylene)malonate. Heat the mixture to initiate condensation, removing the ethanol byproduct.

-

Add the resulting intermediate to a high-boiling point solvent (e.g., diphenyl ether) preheated to ~250 °C to induce thermal cyclization.[7]

-

Cool the reaction and precipitate the product with a non-polar solvent like hexane.

-

Hydrolyze the resulting ester with aqueous NaOH, followed by acidification and heating to promote decarboxylation, yielding 6-hydroxyquinolin-4-ol.

-

-

Conversion to Quinolin-6-ol:

-

Treat 6-hydroxyquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxyl group into a 4-chloro substituent.

-

Perform catalytic hydrogenation (H₂ gas, Palladium on carbon catalyst) to selectively remove the chloro group, yielding quinolin-6-ol.

-

-

Bromination to this compound:

-

Dissolve quinolin-6-ol in a polar aprotic solvent like DMF.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

-

-

Purification:

-

The crude product should be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. While public data is limited, the expected spectral features can be reliably predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the 7.0-9.0 ppm range. The protons at C2 and C4 will likely appear as singlets or narrow doublets. The protons on the benzenoid ring will show characteristic coupling patterns (doublets, doublet of doublets).- Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: 9 distinct signals in the aromatic region (~110-150 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted to ~115-125 ppm.- C-OH Carbon: The carbon bearing the hydroxyl group will appear downfield, typically >150 ppm. |

| Mass Spec. | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 1:1. For C₉H₆BrNO, this would be at m/z 223 and 225. |

| IR Spec. | - O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.- C=N/C=C Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.- C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹. |

Protocol for Spectroscopic Analysis

This self-validating protocol ensures data integrity.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. The choice of DMSO-d₆ is strategic as it solubilizes polar compounds and allows for the observation of the exchangeable -OH proton.[8]

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz). This suite of experiments allows for the assignment of all proton and carbon signals, confirming the connectivity of the molecule.

-

Mass Spectrometry: Analyze the sample via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). This provides the exact mass, confirming the elemental formula (C₉H₆BrNO) to within a few parts per million.[8]

-

IR Spectroscopy: Obtain an IR spectrum using an ATR-FTIR spectrometer to confirm the presence of key functional groups (-OH, aromatic C=C).

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its potential for diversification. The two primary functional groups offer orthogonal reactivity, allowing for selective modification.

Caption: Key derivatization reactions for this compound.

-

Palladium-Catalyzed Cross-Coupling: The C3-Br bond is the primary site for diversification. Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of aryl, alkynyl, and amino groups, respectively.[2] These reactions are fundamental in drug discovery for rapidly building libraries of analogs.

-

Reactions of the Hydroxyl Group: The phenolic -OH group can be readily converted into an ether or an ester. This is often done to improve metabolic stability, cell permeability, or to act as a prodrug moiety.

Potential Applications in Research and Drug Development

While specific biological data for this compound is sparse, the quinoline scaffold is prevalent in many therapeutic areas. Based on structurally similar compounds, its derivatives are promising candidates for:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The quinoline scaffold can be functionalized to achieve high potency and selectivity, particularly in cancer therapy.[2]

-

Anticancer Agents: Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[9] The ability to derivatize this compound at two positions makes it an attractive starting point for developing novel anticancer compounds.

-

Antibacterial Agents: The quinolone class of antibiotics, though structurally distinct, highlights the potential of the broader quinoline family to interfere with essential bacterial processes like DNA replication.[1]

Safety and Handling

According to supplier safety data, this compound is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

-

Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for chemical synthesis and drug discovery. Its dual functionality—a versatile bromine handle for cross-coupling and a modifiable hydroxyl group—provides a rich platform for creating diverse molecular architectures. This guide has provided a technical framework for its synthesis, characterization, and derivatization, underscoring its utility for researchers aiming to develop novel functional materials and therapeutic agents.

References

- This compound - ChemBK. ChemBK.com. [Link]

- 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem. [Link]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

- (PDF) Synthesis of 6-bromo-4-iodoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13669-57-3 | this compound - AiFChem [aifchem.com]

- 4. This compound | 13669-57-3 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 6-Bromoquinolin-3-ol | 552330-94-6 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data of 3-Bromoquinolin-6-ol.

An In-Depth Technical Guide to the ¹H NMR and ¹³C NMR Spectral Data of 3-Bromoquinolin-6-ol

Foreword

As a Senior Application Scientist, it is understood that the precise structural elucidation of novel or modified compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the ¹H and ¹³C NMR spectral characteristics of this compound.

Molecular Structure and a Priori Considerations

This compound is a disubstituted quinoline, a heterocyclic aromatic compound. The quinoline core is comprised of a benzene ring fused to a pyridine ring. In this specific derivative, the molecule is functionalized with a bromine atom at the C3 position and a hydroxyl group at the C6 position.

The electronic properties of these substituents are expected to significantly influence the chemical shifts of the protons and carbons of the quinoline scaffold. The bromine atom is an electronegative, electron-withdrawing group, which will deshield adjacent nuclei. Conversely, the hydroxyl group is a strong electron-donating group through resonance, which will shield nuclei at the ortho and para positions.[1] The interplay of these effects will dictate the final appearance of the NMR spectra.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is anticipated to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a signal for the hydroxyl proton. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the known effects of bromine and hydroxyl substituents on the quinoline ring system.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.80 | d | ~2.5 |

| H-4 | ~8.30 | d | ~2.5 |

| H-5 | ~7.85 | d | ~9.0 |

| H-7 | ~7.30 | dd | ~9.0, 2.5 |

| H-8 | ~7.15 | d | ~2.5 |

| 6-OH | Variable, broad | s | - |

Rationale for Predicted ¹H NMR Assignments:

-

H-2 and H-4: These protons are on the pyridine ring. The H-2 proton is adjacent to the electronegative nitrogen and is typically the most deshielded proton in the quinoline system.[3] The bromine at C3 will further deshield H-2 and H-4. They are expected to show a small meta-coupling (⁴J) to each other.

-

H-5, H-7, and H-8: These protons are on the benzene ring. The hydroxyl group at C6 is an electron-donating group and is expected to shield the ortho (H-5 and H-7) and para (H-8, relative to the fusion) protons, causing them to appear at a relatively upfield chemical shift compared to unsubstituted quinoline.[1]

-

H-5 will appear as a doublet due to ortho-coupling with H-7 (if H-7 coupling to H-8 is not resolved).

-

H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

-

H-8 will be a doublet due to meta-coupling with H-7.

-

-

6-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to be a broad singlet due to chemical exchange.

Visualization of the Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring. The predicted chemical shifts are presented in the table below, based on the known substituent effects of bromine and a hydroxyl group on the quinoline skeleton.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150.0 |

| C-3 | ~118.0 |

| C-4 | ~135.0 |

| C-4a | ~146.0 |

| C-5 | ~122.0 |

| C-6 | ~155.0 |

| C-7 | ~115.0 |

| C-8 | ~110.0 |

| C-8a | ~128.0 |

Rationale for Predicted ¹³C NMR Assignments:

-

C-2, C-3, C-4: The carbons of the pyridine ring are influenced by the nitrogen atom and the bromine substituent. C-2 is deshielded by the adjacent nitrogen. The C-3 bearing the bromine atom will have its chemical shift directly influenced by the heavy atom effect, and it is expected to be at a relatively upfield position compared to an unsubstituted C-3. C-4 is deshielded by the nitrogen.

-

C-4a, C-8a: These are the bridgehead carbons. Their chemical shifts are influenced by both ring systems.

-

C-5, C-6, C-7, C-8: The carbons of the benzene ring are significantly affected by the hydroxyl group at C-6.

-

C-6: The carbon directly attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.

-

C-5 and C-7: These carbons are ortho to the hydroxyl group and will be shielded due to the electron-donating resonance effect of the -OH group.

-

C-8: This carbon is meta to the hydroxyl group and will experience a smaller shielding effect.

-

Visualization of the Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for NMR Data Acquisition and Verification

To obtain high-quality, verifiable NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good initial choice due to its ability to dissolve polar compounds and the likelihood of observing the hydroxyl proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Experimental Workflow:

Caption: Experimental workflow for NMR analysis.

2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides significant information, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between H-2 and H-4, and between H-5, H-7, and H-8, confirming their connectivity within the respective spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments to the carbon assignments.

-